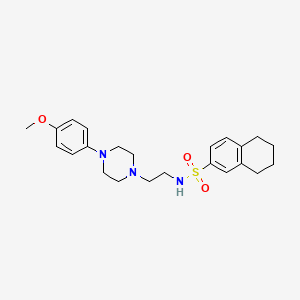
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .
Molecular Structure Analysis
The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
Chemical Reactions Analysis
In the other step of the synthesis, the unpaired electrons of the nitrogen atom(2nd) of the pyridazinone group attacked the bromine-bonded carbon of ethyl 2-bromoacetate by the nucleophilic substitution SN2 reaction mechanism to obtain the ethyl 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate .
Applications De Recherche Scientifique
Structure-Affinity Relationship Studies
Research has shown that certain compounds structurally related to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide demonstrate high affinity for the serotonin (5-HT) 5-HT7 receptor. These studies have identified compounds that act as agonists, partial agonists, or antagonists at the 5-HT7 receptor, indicating their potential for treating disorders related to serotonin dysfunction (Leopoldo et al., 2004). Further modifications of these compounds have aimed to optimize their physicochemical properties for better brain penetration, with some showing high selectivity and agonist properties at the 5-HT7 receptor (Leopoldo et al., 2008).
Potential Use in Oncology
Novel analogues of PB28, a compound closely related to the chemical structure , have been designed with reduced lipophilicity, aiming for therapeutic and diagnostic applications in oncology. These modifications have sought to balance receptor affinity with optimal physicochemical properties for tumor cell entry (Abate et al., 2011).
Antimicrobial Applications
A series of compounds with structural similarities to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide have been synthesized and demonstrated potent inhibitory activity against a range of bacterial strains, suggesting their potential as antimicrobial agents (Krishnamurthy et al., 2011).
Exploration of β3-Adrenoceptor Agonists
Research into piperazine sulfonamide derivatives has revealed their potential as β3-adrenoceptor (β3-AR) agonists. These compounds have been studied for their effects on receptor activity, with some showing potent and selective agonist properties. This research highlights the possibility of using these compounds in treating conditions mediated by β3-AR (Perrone et al., 2009).
Antiproliferative and Antiviral Effects
Compounds related to the mentioned chemical structure have shown promise in antiproliferative activity against cancer cell lines and antiviral effects against specific viruses, offering insights into their potential therapeutic applications in oncology and virology (Selvakumar et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-29-22-9-7-21(8-10-22)26-16-14-25(15-17-26)13-12-24-30(27,28)23-11-6-19-4-2-3-5-20(19)18-23/h6-11,18,24H,2-5,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCZALVPEVOXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B2632217.png)
![3,4,7,9-tetramethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2632219.png)
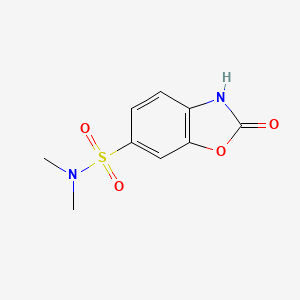
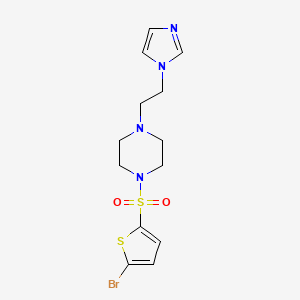
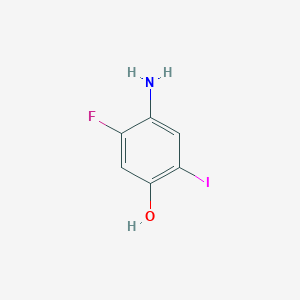
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2632228.png)

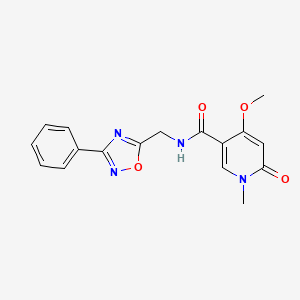

![[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B2632232.png)

![Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2632235.png)
![4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid](/img/structure/B2632238.png)
